N-(4-bromo-2-fluorophenyl)-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may involve:
Halogenation: Introduction of bromine and fluorine atoms to the phenyl ring.
Sulfonamide Formation: Reaction of the intermediate with a sulfonamide reagent to introduce the sulfonamide group.
Acetamide Formation: Coupling of the sulfonamide intermediate with an acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogens (bromine and fluorine), the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions depending on the reagents and conditions used.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway. For example, nucleophilic substitution may yield derivatives with different substituents, while hydrolysis may result in the formation of corresponding carboxylic acids or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide would depend on its specific application. For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-2-fluorophenyl)-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide: Similar structure with chlorine instead of bromine.
N-(4-bromo-2-fluorophenyl)-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]propionamide: Similar structure with a propionamide group instead of acetamide.
Uniqueness
N-(4-bromo-2-fluorophenyl)-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide is unique due to the specific combination of bromine, fluorine, and sulfonamide groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrFN2O4S/c1-14-3-2-4-16(11-14)25-30(27,28)18-8-6-17(7-9-18)29-13-21(26)24-20-10-5-15(22)12-19(20)23/h2-12,25H,13H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEVCKOVWBLKQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=C(C=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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